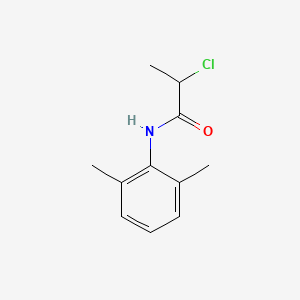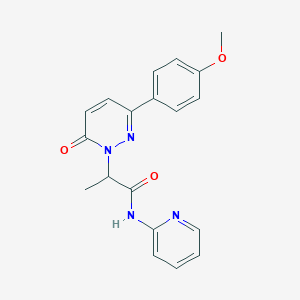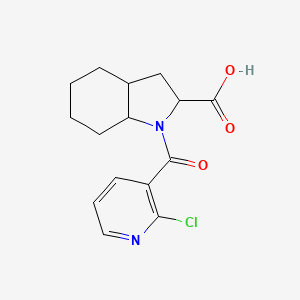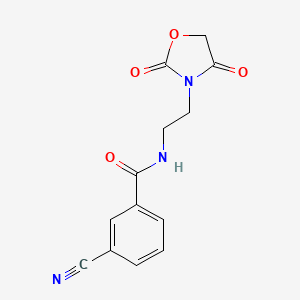
4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a butanamide group, and a 1,2-dihydroacenaphthylen-5-yl group. These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent groups. Techniques like NMR and X-ray crystallography are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its constituent groups. For instance, the benzylsulfonyl group might undergo reactions with nucleophiles, and the butanamide group could participate in reactions with acids or bases .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density would depend on the specific arrangement of atoms in the compound .Scientific Research Applications
Synthesis and Material Applications
Composite NF Membranes Development
Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives have been synthesized and used in developing composite nanofiltration (NF) membranes for desalination. These membranes demonstrated significant salt rejection and antifouling properties, underlining their potential in water treatment technologies (Padaki et al., 2013).
Biochemical and Medicinal Applications
Enzyme Inhibition for Therapeutic Targets
Derivatives have shown potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, crucial for conditions like glaucoma and Alzheimer’s disease. These compounds demonstrate selective inhibition, suggesting their utility in designing targeted therapies (Casini et al., 2002); (Abbasi et al., 2018).
Anticancer Activity
Some sulfonamide derivatives have demonstrated cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For instance, specific benzene sulfonamide drugs showed potent effects against breast carcinoma cells, highlighting their therapeutic promise (Mohamed et al., 2022).
Anticonvulsant Properties
Research into 2-[(arylalky)amino]alkanamide derivatives has uncovered a novel class of anticonvulsants. These compounds exhibit potent activity and safety in preclinical models, suggesting their potential for treating epilepsy (Pevarello et al., 1998).
Environmental Science Applications
Detection of Toxic Compounds
Novel fluorescent probes based on sulfonamide derivatives have been developed for the selective detection of thiophenols over aliphatic thiols. These probes are highly sensitive and have applications in monitoring environmental pollutants and biological studies (Wang et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(10-5-15-28(26,27)16-17-6-2-1-3-7-17)24-21-14-13-19-12-11-18-8-4-9-20(21)23(18)19/h1-4,6-9,13-14H,5,10-12,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIBRPQYFAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2954443.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)




![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)



